molecular formula C12H14BrNO B1371180 1-(5-Bromo-2-methylphenyl)piperidin-2-one CAS No. 1157455-49-6

1-(5-Bromo-2-methylphenyl)piperidin-2-one

Cat. No.: B1371180
CAS No.: 1157455-49-6
M. Wt: 268.15 g/mol
InChI Key: AOPGRXCHBRBXIZ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methylphenyl)piperidin-2-one is a chemical compound with the molecular formula C12H14BrNO. It is a derivative of piperidinone, featuring a bromine atom and a methyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methylphenyl)piperidin-2-one typically involves the bromination of 2-methylphenylpiperidin-2-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methylphenyl)piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted piperidinones .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets. The bromine atom and the piperidinone ring structure allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromo-2-methylphenyl)piperidin-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-(5-bromo-2-methylphenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-9-5-6-10(13)8-11(9)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPGRXCHBRBXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)N2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656362
Record name 1-(5-Bromo-2-methylphenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157455-49-6
Record name 1-(5-Bromo-2-methylphenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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